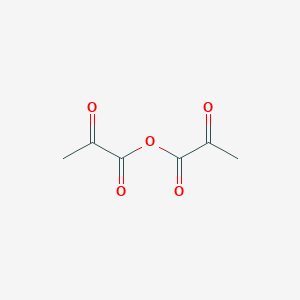
2-(2,5-Difluorophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Difluorophenyl)benzoic acid (2,5-DFPBA) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 166°C and a molecular weight of 206.2 g/mol. The compound is soluble in methanol, ethanol, and water, making it an ideal choice for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Difluorophenyl)benzoic acid, 95% is widely used as an intermediate in the synthesis of other compounds, as well as a starting material for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, the compound has been used in the synthesis of fluorescent dyes, as well as in the synthesis of organic semiconductors.
Wirkmechanismus
2-(2,5-Difluorophenyl)benzoic acid, 95% is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 166°C and a molecular weight of 206.2 g/mol. The compound is soluble in methanol, ethanol, and water, making it an ideal choice for a variety of laboratory experiments. The compound acts as an electron-withdrawing group (EWG) and is used as a catalyst for a variety of reactions, including Diels-Alder reactions, Friedel-Crafts reactions, and epoxidation reactions.
Biochemical and Physiological Effects
2-(2,5-Difluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, the compound has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties, as well as to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-Difluorophenyl)benzoic acid, 95% is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound should be stored in a cool, dry place and kept away from light and heat.
Zukünftige Richtungen
In the future, 2-(2,5-Difluorophenyl)benzoic acid, 95% could be used to develop new drugs and treatments for a variety of diseases and conditions. Additionally, the compound could be used to develop new synthetic materials for use in a variety of industries. Finally, the compound could be used in the synthesis of new fluorescent dyes and organic semiconductors.
Synthesemethoden
2-(2,5-Difluorophenyl)benzoic acid, 95% can be synthesized through the reaction of 2,5-difluorotoluene and benzoic acid in the presence of a strong acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept at 0°C. The reaction time is typically between 1 and 2 hours, depending on the concentration of the reactants. The product is then isolated by filtration and purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(2,5-difluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAUCUNXWVUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680711 |
Source


|
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)benzoic acid | |
CAS RN |
1181397-71-6 |
Source


|
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)









